
Thymidine 3',5'-diphosphate tetrasodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine 3’,5’-diphosphate tetrasodium: is a chemical compound known for its role as a selective inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1), a subunit of the MicroRNA regulatory complex RISC . This compound has significant applications in biochemical research, particularly in the study of enzyme inhibition and tumor suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine 3’,5’-diphosphate tetrasodium can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine at the 3’ and 5’ positions using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of thymidine 3’,5’-diphosphate tetrasodium involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through crystallization or chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions: Thymidine 3’,5’-diphosphate tetrasodium primarily undergoes substitution reactions due to the presence of phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis Reactions: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Major Products: The major products formed from these reactions include thymidine monophosphate and inorganic phosphate derivatives .
Scientific Research Applications
Chemistry: Thymidine 3’,5’-diphosphate tetrasodium is used as a catalyst in various biochemical reactions. Its ability to inhibit specific enzymes makes it valuable in studying enzyme kinetics and mechanisms .
Biology: In biological research, this compound is utilized to investigate the role of SND1 in MicroRNA regulation and gene expression. It is also used in cell culture studies to understand its effects on cellular processes .
Medicine: Thymidine 3’,5’-diphosphate tetrasodium has shown potential in cancer research due to its anti-tumor activity. It is used in preclinical studies to evaluate its efficacy in inhibiting tumor growth and modulating immune responses .
Industry: In the pharmaceutical industry, this compound is employed in the development of enzyme inhibitors and therapeutic agents. Its role in enzyme inhibition makes it a candidate for drug discovery and development .
Mechanism of Action
Thymidine 3’,5’-diphosphate tetrasodium exerts its effects by selectively inhibiting staphylococcal nuclease and SND1. The inhibition of these enzymes disrupts the MicroRNA regulatory complex RISC, leading to altered gene expression and reduced tumor growth . The molecular targets include the active sites of the enzymes, where the compound binds and prevents their catalytic activity .
Comparison with Similar Compounds
Thymidine 3’,5’-disphosphate: Another inhibitor of staphylococcal nuclease and SND1, but less stable compared to the tetrasodium form.
Thymidine 5’-diphosphate: Used in similar biochemical applications but lacks the dual phosphorylation at the 3’ and 5’ positions.
Uniqueness: Thymidine 3’,5’-diphosphate tetrasodium is unique due to its dual phosphorylation, which enhances its inhibitory activity and stability. This makes it more effective in biochemical and medical research compared to its analogs .
Properties
Molecular Formula |
C10H12N2Na4O11P2 |
|---|---|
Molecular Weight |
490.12 g/mol |
IUPAC Name |
tetrasodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H16N2O11P2.4Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1 |
InChI Key |
VDPDGAPWPLBFIC-ZKRIHRHSSA-J |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



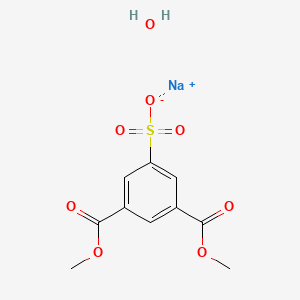

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)
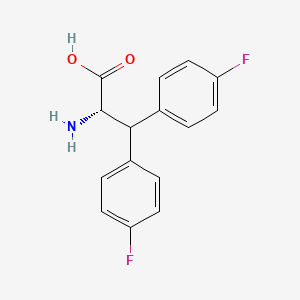
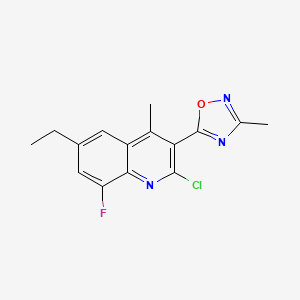
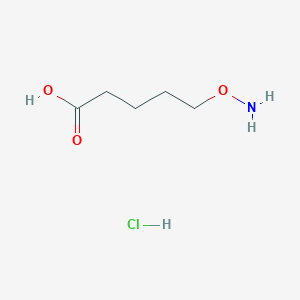
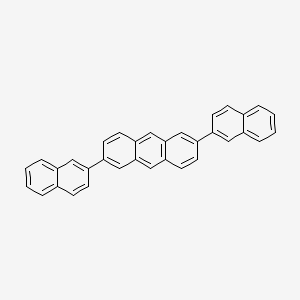
![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)
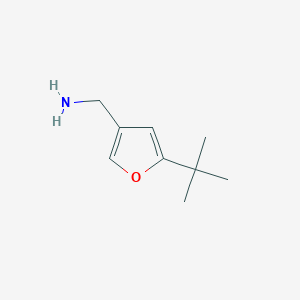
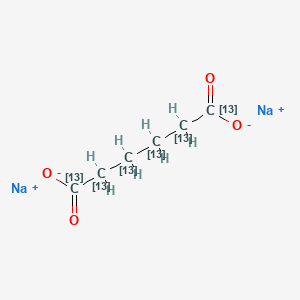
![(2S,4R)-1-[(2S)-2-[6-[[2-[2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenoxy]acetyl]amino]hexanoylamino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13908077.png)

![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
